molecular formula C12H9FN2O2S B1608531 8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide CAS No. 351003-41-3

8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide

Cat. No. B1608531
M. Wt: 264.28 g/mol
InChI Key: CVJPQXDVSGQTOS-UHFFFAOYSA-N
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Description

“8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide” is a chemical compound1. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide”. However, there are related compounds such as “8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid” and “ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate” that have been synthesized23.



Molecular Structure Analysis

The molecular structure of “8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide” is not explicitly mentioned in the search results. However, the related compound “8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid” has a SMILES string representation as O=C(O)C1=CC2=C(C3=CC(F)=CC=C3OC2)S14.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide”. However, the related compound “4H-Thieno[3,2-c]chromene-2-carbohydrazide” has been mentioned in the context of chemical reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide” are not explicitly mentioned in the search results. However, the related compound “8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid” is mentioned as a solid4.


Safety And Hazards

For “8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide”, specific safety and hazard information is not available. However, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed6.


Future Directions

There is no specific information available on the future directions of “8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide”. However, given the interest in related compounds, it is possible that further research could be conducted to explore its properties and potential applications.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to consult scientific literature or experts in the field.


properties

IUPAC Name

8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2S/c13-7-1-2-9-8(4-7)11-6(5-17-9)3-10(18-11)12(16)15-14/h1-4H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJPQXDVSGQTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(O1)C=CC(=C3)F)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391305
Record name 8-Fluoro-4H-thieno[3,2-c][1]benzopyran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide

CAS RN

351003-41-3
Record name 8-Fluoro-4H-thieno[3,2-c][1]benzopyran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide
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8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide
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8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide
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8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide
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8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide
Reactant of Route 6
8-fluoro-4H-thieno[3,2-c]chromene-2-carbohydrazide

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